N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide
Description
Basic Chemical Properties
N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is an organic compound with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol . The compound consists of a pyrrole ring substituted with a methyl group at the 1-position and a carboxamide functional group at the 2-position. The carboxamide nitrogen is further substituted with a cyclopropyl group, contributing to its unique structural and electronic properties.
The IUPAC name of the compound is 1H-pyrrole-2-carboxamide, N-cyclopropyl-1-methyl- , reflecting its substitution pattern. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₂N₂O | |
| Molecular weight | 164.20 g/mol | |
| CAS Registry Number | 713519-97-2 |
The compound’s structural stability is attributed to the planar pyrrole ring and the rigid cyclopropyl group, which limits conformational flexibility. Computational models derived from its SMILES string (Cn1cccc1C(=O)NC2CC2 ) and InChI key (LWTAXLQSPPABBU-UHFFFAOYSA-N ) confirm its aromatic and amide characteristics.
Stereochemical Features
This compound lacks chiral centers due to the symmetric substitution of the cyclopropyl group and the planar geometry of the pyrrole ring. The absence of stereoisomers is further supported by its simplified stereochemical descriptors in PubChem records, which do not indicate enantiomeric or diastereomeric forms.
The cyclopropyl group adopts a strained, non-planar conformation, but this does not introduce stereochemical complexity because the substituents on the cyclopropane ring are symmetrically distributed. Nuclear magnetic resonance (NMR) data for the compound, though not explicitly provided in the sources, would likely show singlets for the equivalent cyclopropyl protons due to their symmetry.
Synonyms and CAS Registry Information
The compound is recognized under multiple systematic and trivial names across chemical databases:
| Synonym | Source |
|---|---|
| N-Cyclopropyl-1-methylpyrrole-2-carboxamide | |
| 1H-Pyrrole-2-carboxamide, N-cyclopropyl-1-methyl- | |
| This compound |
Its CAS Registry Number, 713519-97-2 , is universally consistent across commercial and academic sources, ensuring unambiguous identification in regulatory and research contexts. The compound is cataloged in PubChem under CID 65747 (as a related entry for reserpic acid), though this association appears incidental and unrelated to its primary identification.
Properties
IUPAC Name |
N-cyclopropyl-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-6-2-3-8(11)9(12)10-7-4-5-7/h2-3,6-7H,4-5H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTAXLQSPPABBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666350 | |
| Record name | N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713519-97-2 | |
| Record name | N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, binding characteristics, and efficacy against various biological targets.
The molecular structure of this compound includes a pyrrole ring that is crucial for its biological activity. The compound's mechanism of action largely depends on its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the cyclopropyl group enhances the compound's binding affinity, which is essential for modulating target activity effectively.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, making it a useful probe in biological studies.
- Binding Characteristics : In silico studies have demonstrated that pyrrole-scaffold compounds exhibit strong nonpolar interactions with target proteins, facilitating effective binding and modulation of biological pathways .
Antimicrobial Activity
Recent studies have highlighted the potential of pyrrole derivatives, including this compound, as antimicrobial agents. For instance, modifications to the pyrrole structure have led to compounds with significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb), showing minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL .
Anticancer Properties
The compound's role as a WEE1 kinase inhibitor has been investigated, positioning it as a promising candidate in cancer therapy. WEE1 kinase plays a critical role in cell cycle regulation; thus, inhibiting this enzyme can lead to enhanced cancer cell death by promoting premature mitotic entry .
Study 1: Inhibition of Hepatitis B Virus (HBV)
A study involving pyrrole-scaffold inhibitors demonstrated their potential in modulating HBV capsid assembly. The computational modeling indicated that these inhibitors could significantly disrupt the assembly process by targeting specific residues within the HBV core protein, leading to promising antiviral effects .
Study 2: Anti-Tuberculosis Activity
In a structure-guided design approach, several pyrrole-2-carboxamide derivatives were synthesized and tested against Mtb. The results indicated that certain modifications significantly improved anti-TB activity while maintaining low cytotoxicity levels. Compound 32 emerged as particularly effective against drug-resistant strains .
Comparative Data Table
| Compound Name | Biological Target | MIC (µg/mL) | Notes |
|---|---|---|---|
| This compound | M. tuberculosis | <0.016 | Effective against drug-resistant strains |
| JNJ-6379 | HBV Core Protein | Sub-nanomolar | Strong binding interactions observed |
| AZD1775 | WEE1 Kinase | - | Promising anticancer agent |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide demonstrate significant antifungal and antibacterial properties. These compounds interact with biological targets such as enzymes and receptors, potentially modulating their activity, which is crucial for developing new antimicrobial agents .
Anti-inflammatory Properties
Pyrrole derivatives have been extensively studied for their anti-inflammatory effects. For instance, related compounds exhibit inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory diseases . The structure of this compound suggests it may also possess similar anti-inflammatory capabilities.
Antitubercular Activity
Recent studies highlight the potential of pyrrole derivatives, including this compound, as anti-tubercular agents . Compounds derived from pyrrole structures have shown promising activity against Mycobacterium tuberculosis, with some exhibiting low minimum inhibitory concentrations (MIC) and minimal cytotoxicity .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions that allow for high yields and purity. The incorporation of cyclopropyl and pyrrole groups enhances both its stability and selectivity in biological applications .
Case Study: Antimicrobial Evaluation
A study investigated the antimicrobial properties of various pyrrole derivatives, including this compound, against strains such as Candida albicans and Trichophyton mentagrophytes. Results indicated a marked reduction in microbial growth, suggesting the compound's potential as an effective antimicrobial agent .
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antifungal | < 0.016 μg/mL |
| Related Pyrrole Derivative | Antibacterial | < 0.05 μg/mL |
Case Study: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory activities, researchers synthesized a series of pyrrole derivatives that demonstrated significant inhibition of COX enzymes. The findings suggest that modifications to the pyrrole structure can enhance anti-inflammatory efficacy, indicating that this compound may also serve as a lead compound for further development in this area .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Implications of Substituents |
|---|---|---|---|---|
| This compound | C₉H₁₂N₂O | 164.20 | 1-methyl (pyrrole), N-cyclopropyl | Enhanced lipophilicity, rigid conformation |
| N-Cyclopropyl-1H-pyrrole-2-carboxamide | C₈H₁₀N₂O | 150.18 | N-cyclopropyl | Reduced steric bulk, lower lipophilicity |
| N-(2-Carbamoylethyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide | C₉H₁₂N₄O₄ | 240.22 | 1-methyl, 4-nitro (pyrrole), N-carbamoylethyl | Increased polarity, electrophilic reactivity |
Research Findings and Implications
- Lipophilicity and Bioavailability : The methyl group in the target compound likely increases lipophilicity compared to the unmethylated analog (CAS 1215206-52-2), favoring membrane permeability and oral bioavailability .
- Metabolic Stability : The cyclopropyl group may confer resistance to oxidative metabolism, a common advantage in drug design, whereas the carbamoylethyl group (CAS 55356-26-8) could be prone to enzymatic hydrolysis .
Preparation Methods
General Synthetic Strategy Overview
The preparation of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide typically follows a multistep synthetic route involving:
- N-alkylation of the pyrrole ring to introduce the methyl group at the nitrogen.
- Introduction of the cyclopropyl group either directly on the nitrogen or as part of the amide substituent.
- Formation of the carboxamide moiety at the 2-position of the pyrrole ring.
N-Alkylation of Pyrrole to Form N-Methylpyrrole Derivative
A key initial step is the selective N-alkylation of pyrrole to generate the N-methyl derivative:
- Procedure: Pyrrole is treated with methyl iodide in the presence of a base such as potassium hydroxide (KOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at ambient temperature. This reaction proceeds via nucleophilic substitution to afford N-methylpyrrole.
| Reagents | Conditions | Outcome |
|---|---|---|
| Pyrrole + methyl iodide + KOH | DMSO, room temperature, overnight | N-Methylpyrrole derivative |
Introduction of Cyclopropyl Group
The cyclopropyl group can be introduced through different approaches:
N-Cyclopropylation: Direct alkylation of pyrrole nitrogen with cyclopropyl bromide under basic conditions (KOH in DMSO) can yield N-cyclopropylpyrrole derivatives.
Amide Side Chain Incorporation: Alternatively, cyclopropyl moieties can be introduced as part of the amide substituent by coupling cyclopropylamine with the pyrrole-2-carboxylic acid intermediate.
Formation of Pyrrole-2-carboxamide
The carboxamide functionality at the 2-position of the pyrrole ring is typically constructed via:
Amide Coupling Reaction: Conversion of pyrrole-2-carboxylic acid or its derivatives (e.g., esters) to the corresponding amide by reacting with cyclopropylamine using coupling agents such as trimethylaluminum or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Typical Procedure: Ethyl 1-methylpyrrole-2-carboxylate is treated with cyclopropylamine in the presence of trimethylaluminum or other coupling reagents at low temperature (0°C) in dichloroethane or similar solvents, leading to the formation of this compound.
Representative Synthetic Route Summary
| Step | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Pyrrole | Methyl iodide, KOH, DMSO, RT, overnight | N-Methylpyrrole |
| 2 | N-Methylpyrrole | Cyclopropyl bromide, KOH, DMSO, RT | N-Cyclopropyl-1-methylpyrrole |
| 3 | Ethyl N-cyclopropyl-1-methylpyrrole-2-carboxylate (ester) | Cyclopropylamine, trimethylaluminum, 0°C, dichloroethane | This compound |
Detailed Research Findings and Notes
Catalysts and Reducing Agents: Some methods include hydrogenation or reduction steps using catalysts such as Pd-C, Raney nickel, or reagents like sodium borohydride (NaBH4) to modify intermediates before amide formation.
Solvent Effects: Polar aprotic solvents like DMSO are preferred for alkylation steps due to their ability to dissolve both organic and inorganic reagents and facilitate nucleophilic substitution.
Temperature Control: Alkylation and coupling reactions are often conducted at controlled temperatures (0°C to room temperature) to minimize side reactions and improve yields.
Purification: Crude products are typically purified by extraction with organic solvents (e.g., ethyl acetate), drying over anhydrous sodium sulfate, and flash chromatography to isolate the desired compound.
Comparative Table of Key Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| N-Alkylation | Methyl iodide + KOH in DMSO for N-methylation of pyrrole | High selectivity, mild conditions | Requires careful control of stoichiometry |
| Cyclopropyl Introduction | Alkylation with cyclopropyl bromide or amide coupling with cyclopropylamine | Direct installation of cyclopropyl group | Possible competing side reactions |
| Amide Formation | Coupling with amines using trimethylaluminum or HATU | Efficient amide bond formation | Sensitive to moisture, requires inert atmosphere |
| Purification | Extraction and flash chromatography | High purity products | Time-consuming |
Q & A
Q. What are the standard synthetic routes for N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, and how is reaction success validated?
- Methodological Answer : The synthesis typically involves coupling a pyrrole-2-carboxylic acid derivative with cyclopropylamine. For example, carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used in dichloromethane (CH₂Cl₂) under reflux (). Reaction success is validated using:
- 1H NMR : Key signals include cyclopropyl protons (δ 0.5–0.9 ppm, multiplet) and the methyl group on the pyrrole ring (δ 2.1–2.3 ppm, singlet) .
- LCMS/ESIMS : Confirms molecular ion ([M+1]⁺) and purity (>93%) .
- HPLC : Quantifies purity (>95%) and monitors byproduct formation .
Q. What spectroscopic techniques confirm the structure of this compound, and what key spectral features are expected?
- Methodological Answer :
- 1H NMR :
- Cyclopropyl protons: δ 0.68–0.73 ppm (2H, m) and δ 0.51–0.53 ppm (2H, m) .
- Pyrrole ring protons: δ 6.7–7.7 ppm (aromatic multiplet) .
- Methyl group: δ 2.14–2.30 ppm (3H, s) .
- 13C NMR : Confirms carboxamide carbonyl (δ ~165 ppm) and cyclopropyl carbons (δ ~10–20 ppm).
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data between synthetic batches?
- Methodological Answer : Discrepancies may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃), impurities, or conformational polymorphism. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to verify connectivity .
- Computational Modeling : Predicts expected shifts using DFT calculations (e.g., Gaussian) .
- Comparative Analysis : Cross-check with published spectra of structurally analogous compounds (e.g., vs. 2) .
Q. What strategies optimize the synthesis of this compound for higher yields and purity?
- Methodological Answer :
- Catalyst Optimization : Replace DCC with EDC/HOBt to reduce side reactions .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) for improved solubility.
- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate high-purity fractions .
- Yield Data : Current yields range from 24% to 38% (–3, 9), suggesting room for improvement via microwave-assisted synthesis or flow chemistry.
Q. How can researchers investigate polymorphic forms of this compound and their impact on biological activity?
- Methodological Answer :
- X-ray Crystallography : Determines crystal packing and hydrogen-bonding motifs (e.g., monoclinic vs. orthorhombic forms) .
- DSC/TGA : Identifies thermal stability and phase transitions.
- Solubility Studies : Compare dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF) .
Methodological Guidance for Contradictory Data
- Case Study : If LCMS data shows an [M+1]⁺ peak at m/z 342.2 () but theoretical mass is 341.2, consider isotopic patterns (e.g., ¹³C contributions) or adduct formation (e.g., Na⁺).
- Statistical Tools : Use principal component analysis (PCA) to cluster batch data and identify outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
